4-bromophenyl 2-(2,3-dimethylphenoxy)propanoate
Description
4-Bromophenyl 2-(2,3-dimethylphenoxy)propanoate is an organic compound characterized by its bromine atom and a phenoxy group attached to a propanoate moiety
Properties
IUPAC Name |
(4-bromophenyl) 2-(2,3-dimethylphenoxy)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO3/c1-11-5-4-6-16(12(11)2)20-13(3)17(19)21-15-9-7-14(18)8-10-15/h4-10,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHCFUCCMFLHIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)OC2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromophenyl 2-(2,3-dimethylphenoxy)propanoate typically involves the reaction of 4-bromophenol with 2-(2,3-dimethylphenoxy)propanoic acid under esterification conditions. This reaction is often carried out using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: On an industrial scale, the compound can be synthesized through a similar esterification process but optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenyl 2-(2,3-dimethylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form 4-bromophenyl 2-(2,3-dimethylphenoxy)propanoic acid.
Reduction: The compound can be reduced to remove the bromine atom, resulting in 4-hydroxyphenyl 2-(2,3-dimethylphenoxy)propanoate.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) and various alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: 4-bromophenyl 2-(2,3-dimethylphenoxy)propanoic acid
Reduction: 4-hydroxyphenyl 2-(2,3-dimethylphenoxy)propanoate
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
4-Bromophenyl 2-(2,3-dimethylphenoxy)propanoate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-bromophenyl 2-(2,3-dimethylphenoxy)propanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
4-Bromophenyl 2-(2,3-dimethylphenoxy)propanoate is unique due to its specific structural features, such as the presence of the bromine atom and the phenoxy group. Similar compounds include:
4-Chlorophenyl 2-(2,3-dimethylphenoxy)propanoate
4-Methylphenyl 2-(2,3-dimethylphenoxy)propanoate
4-Bromophenyl 2-(3,4-dimethylphenoxy)propanoate
These compounds differ in their halogen atoms or the position of the methyl groups on the phenyl ring, which can lead to variations in their chemical properties and applications.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
